![molecular formula C28H22 B14596207 4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl CAS No. 61124-47-8](/img/structure/B14596207.png)
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its unique structure, which includes two phenylethenyl groups attached to a biphenyl core. The presence of these phenylethenyl groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable aldehyde and a phosphorus ylide derived from triphenylphosphine and an appropriate halide can yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core or the phenylethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated biphenyl derivatives.
Applications De Recherche Scientifique
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4-ethenyl-: Similar structure but with a single ethenyl group attached to the biphenyl core.
Phenol, 4-(2-phenylethenyl)-: Contains a hydroxyl group, making it a phenolic derivative.
Uniqueness
4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl is unique due to the presence of two phenylethenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other biphenyl derivatives and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
61124-47-8 |
|---|---|
Formule moléculaire |
C28H22 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-phenyl-4-[2-[2-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C28H22/c1-3-9-23(10-4-1)15-19-26-13-7-8-14-27(26)20-16-24-17-21-28(22-18-24)25-11-5-2-6-12-25/h1-22H |
Clé InChI |
FSCQXHNTVGPOFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


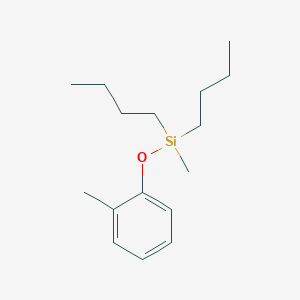


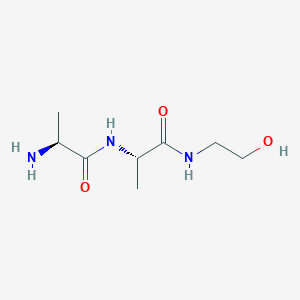
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
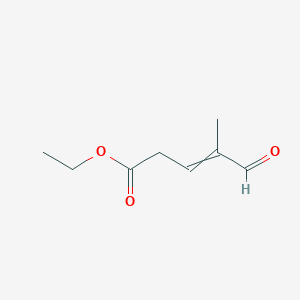
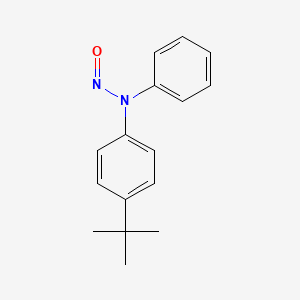
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
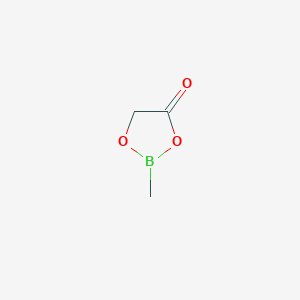
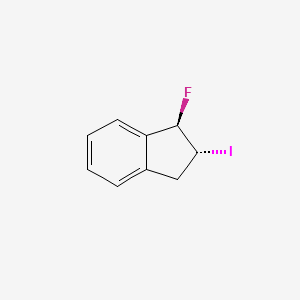
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)

![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
